(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride

Description

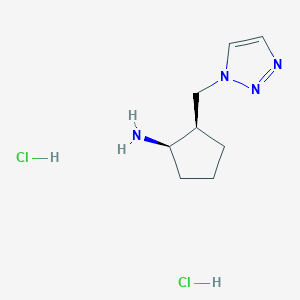

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine dihydrochloride is a chiral cyclopentane derivative functionalized with a triazole moiety. The compound features a cyclopentane backbone with stereospecific (1R,2R) configuration, a triazol-1-ylmethyl group at the 2-position, and a primary amine at the 1-position, stabilized as a dihydrochloride salt. Its molecular formula is inferred as C₈H₁₄Cl₂N₄ (assuming triazol-1-yl = C₂H₂N₃), with a molecular weight of 237.13 g/mol (base) + 72.92 g/mol (HCl salts) ≈ 310.05 g/mol.

Properties

IUPAC Name |

(1R,2R)-2-(triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c9-8-3-1-2-7(8)6-12-5-4-10-11-12;;/h4-5,7-8H,1-3,6,9H2;2*1H/t7-,8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVJODGRJUSSE-RHJRFJOKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CN2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)CN2C=CN=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine; dihydrochloride: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution Reactions: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles under acidic or basic conditions.

Common Reagents and Conditions: Reagents like sodium hydroxide , hydrochloric acid , and sulfuric acid are commonly used in these reactions.

Major Products Formed: The major products include cyclopentanone derivatives , cyclopentan-1-amine derivatives , and triazole-substituted compounds .

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine; dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related cyclopentane/cycloalkane derivatives with amine functionalities and heterocyclic substituents. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Observations :

Cyclopropane derivatives (e.g., ) exhibit higher ring strain, which may enhance reactivity or receptor affinity but reduce metabolic stability.

Substituent Effects: The triazol-1-ylmethyl group provides hydrogen-bonding sites (N1 and N2 of triazole) distinct from pyrazole (N1 only) or morpholine (oxygen donor) substituents in analogs like PRE-084 . This may influence selectivity for targets like σ1R vs. σ2R. Fluorinated aryl groups (e.g., 3,4-difluorophenyl in ) increase lipophilicity and metabolic stability, whereas the triazole moiety may improve aqueous solubility due to polar interactions.

Synthetic Accessibility :

- The target compound’s synthesis likely involves reductive amination (e.g., sodium triacetoxyborohydride-mediated), as seen in cyclopentane analogs .

- Cyclopropane derivatives (e.g., ) require more specialized methods like [2+1] cycloadditions or Simmons-Smith reactions, increasing synthetic complexity.

Pharmacological Potential: While direct data are lacking, triazole-containing compounds are prevalent in kinase inhibitors and antimicrobial agents. The dihydrochloride salt form enhances stability and bioavailability, a feature shared with rimcazole dihydrochloride (σR antagonist) . Pyrazole and morpholine derivatives (e.g., PRE-084 ) show σR agonist activity, suggesting the target compound’s triazole group could modulate similar pathways with distinct efficacy.

Research Findings and Data Gaps

- Binding Affinity: No direct σR or transporter binding data (e.g., Ki, IC₅₀) are available for the target compound. Comparative studies with analogs like SKF 10,047 (σR ligand) or WIN 35,428 (dopamine transporter inhibitor) are needed.

- Solubility and Stability : The dihydrochloride salt likely improves water solubility, but experimental logP or pharmacokinetic data are absent.

- In Vivo Efficacy : Evidence lacks toxicity or efficacy profiles. Structural analogs like progesterone (σR antagonist ) highlight the need for target validation.

Biological Activity

(1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine;dihydrochloride, identified by its CAS number 2138271-79-9, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, emphasizing its pharmacological properties and mechanisms of action.

The molecular formula of this compound is C₈H₁₆Cl₂N₄, with a molecular weight of 239.14 g/mol. The compound features a cyclopentane backbone substituted with a triazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2138271-79-9 |

| Molecular Formula | C₈H₁₆Cl₂N₄ |

| Molecular Weight | 239.14 g/mol |

Synthesis

The synthesis of this compound involves multiple steps including the formation of the triazole ring and subsequent cyclization to form the cyclopentane structure. Various synthetic routes have been explored to improve yield and purity, often utilizing coupling reactions between triazole derivatives and cyclopentane amines.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For example, this compound has shown promising results against both Gram-positive and Gram-negative bacteria.

- Case Study : A comparative study demonstrated that the compound exhibited higher antibacterial activity than traditional antibiotics such as penicillin and tetracycline when tested against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In addition to its antibacterial effects, the compound has also been evaluated for anti-inflammatory activity. In vitro assays revealed that it significantly reduced pro-inflammatory cytokine production in human cell lines.

| Activity Type | Test Organisms | Results |

|---|---|---|

| Antibacterial | S. aureus | High activity observed |

| E. coli | Moderate activity | |

| Anti-inflammatory | Human cell lines | Significant reduction in cytokines |

The mechanism through which this compound exerts its biological effects is thought to involve inhibition of specific enzymes or pathways related to microbial growth and inflammation. Molecular docking studies suggest that the compound interacts with bacterial ribosomes and enzymes involved in cell wall synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing (1R,2R)-2-(Triazol-1-ylmethyl)cyclopentan-1-amine dihydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : The synthesis typically involves two key steps:

- Cyclopentane Core Formation : Start with cyclopentanone derivatives and introduce the aminomethyl group via reductive amination using formaldehyde and ammonia (as seen in structurally related cyclopentane-amine compounds) .

- Triazole Incorporation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to attach the triazole moiety. Optimize enantiomeric purity by employing chiral catalysts (e.g., BINOL-derived ligands) or chiral stationary-phase chromatography for separation .

- Critical Parameters : Control reaction temperature (0–25°C), solvent polarity (e.g., DMF/water mixtures), and catalyst loading to minimize racemization. Validate purity via chiral HPLC with UV/ECD detection .

Q. Which spectroscopic and computational techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (SHELX software for refinement) .

- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., -values for cyclopentane chair conformers) and NOESY for spatial proximity of triazole and amine groups .

- Computational Modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian or ORCA software) to validate stereochemical assignments .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s receptor binding affinity and selectivity in complex biological systems?

- Methodological Answer :

- High-Throughput Screening (HTS) : Use fluorescence polarization or surface plasmon resonance (SPR) assays to measure binding kinetics against target receptors (e.g., GPCRs or kinases) .

- Selectivity Profiling : Screen against off-target receptors (e.g., adrenergic or serotonin receptors) using radioligand displacement assays. Cross-validate with cellular functional assays (cAMP or calcium flux measurements) .

- Structural Insights : Perform molecular docking (AutoDock Vina) guided by the compound’s stereochemistry to rationalize binding modes .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via LC-MS and -NMR (if applicable) to rule out impurities or degradation products .

- Assay Standardization : Use common positive controls (e.g., known receptor agonists/antagonists) and harmonize buffer conditions (pH, ionic strength) .

- Stereochemical Confounding : Compare activities of all four stereoisomers (if accessible) to isolate the contribution of the (1R,2R)-configuration .

Q. How does the triazole substituent influence the compound’s pharmacokinetic properties, such as metabolic stability or membrane permeability?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Triazole rings generally resist oxidation but may undergo CYP450-mediated N-methylation .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess passive diffusion. Compare with analogs lacking the triazole group to isolate its effect on logP and hydrogen-bonding capacity .

- Computational Predictions : Apply QSAR models (e.g., SwissADME) to estimate bioavailability and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.